molecular formula C14H22BrN3O4S2 B2646712 4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034357-17-8

4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2646712
CAS No.: 2034357-17-8
M. Wt: 440.37
InChI Key: OWGFVBPYSIBOBQ-UHFFFAOYSA-N
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Description

4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound that features a piperidine ring substituted with a sulfonamide group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with a sulfonamide group. The bromophenyl group is introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Phenyl-substituted piperidine sulfonamides.

    Substitution: Various substituted piperidine sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds with similar sulfonamide groups, such as sulfanilamide.

    Piperidine Derivatives: Compounds with piperidine rings, such as piperidine-1-sulfonamide.

    Bromophenyl Compounds: Compounds with bromophenyl groups, such as 2-bromophenylamine.

Uniqueness

4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the bromophenyl and sulfonamide groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Biological Activity

4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide compound notable for its complex structure, which includes a piperidine ring and a bromophenyl moiety. This compound has garnered attention due to its potential biological activities, particularly in antibacterial applications.

Chemical Structure and Properties

The compound's IUPAC name is 4-[[(2-bromophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide. Its molecular formula is C15H22BrN3O3SC_{15}H_{22}BrN_{3}O_{3}S, with a molecular weight of approximately 404.3 g/mol. The presence of the sulfonamide group is critical for its biological activity, particularly in inhibiting bacterial growth by interfering with folic acid synthesis, which is essential for DNA replication and cell proliferation .

Sulfonamides, including this compound, function by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with pteridine to form dihydropteroate. This inhibition disrupts folate biosynthesis, leading to impaired nucleic acid synthesis in bacteria .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Escherichia coli . The compound has shown promise in treating infections caused by resistant strains and may also target pathogens responsible for tuberculosis.

Comparative Efficacy

In studies comparing various sulfonamide derivatives, this compound demonstrated superior potency against certain bacterial strains. For instance, it exhibited an EC50 value significantly lower than that of traditional agents like sulfadiazine .

Compound NameEC50 (µg/mL)Target Pathogen
This compound2.02Xanthomonas oryzae
Sulfadiazine>150Various bacteria
Bismerthiazol42.38Xanthomonas axonopodis

Case Studies

Recent studies have highlighted the effectiveness of sulfonamide derivatives containing piperidine moieties. One particular study found that compounds similar to this compound showed promising results in both in vitro and in vivo assays against plant pathogens .

In Vivo Efficacy

In vivo tests indicated that these compounds could achieve curative rates exceeding 30%, suggesting their potential application in agricultural bactericides as well as in human medicine .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are crucial for understanding how this compound behaves within biological systems. These studies assess absorption, distribution, metabolism, and excretion (ADME) profiles to ensure safety and efficacy in therapeutic applications.

Properties

IUPAC Name

4-[[(2-bromophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrN3O4S2/c1-17(2)24(21,22)18-9-7-12(8-10-18)11-16-23(19,20)14-6-4-3-5-13(14)15/h3-6,12,16H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGFVBPYSIBOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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